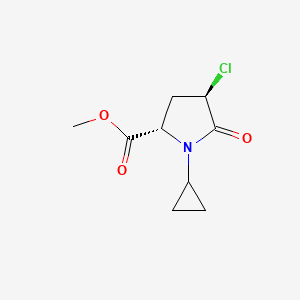
(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid, also known as OPPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. OPPA belongs to the class of pyrazine derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
Wirkmechanismus
The mechanism of action of (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has been shown to inhibit the activation of NF-κB, which leads to the downregulation of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, it has also been shown to possess anti-tumor activity. It has been demonstrated to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This makes (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid a potential candidate for the development of new anti-cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid is its ease of synthesis. It can be synthesized in a laboratory setting using relatively simple methods. Another advantage is its wide range of biological activities. (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a potential candidate for the development of new drugs.
One of the limitations of (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid is its lack of in vivo data. Most of the studies on (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid have been conducted in vitro, and more research is needed to determine its efficacy in vivo. Another limitation is its potential toxicity. Although (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has been shown to be relatively safe, more research is needed to determine its long-term effects on human health.
Zukünftige Richtungen
There are several future directions for research on (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid. One direction is the development of new anti-inflammatory drugs based on (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid. Another direction is the investigation of its potential applications in the treatment of diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine its efficacy in vivo and its long-term effects on human health.
Synthesemethoden
(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid can be synthesized using a variety of methods, including the reaction of 2-oxo-1,2-dihydropyrazine-3-carboxylic acid with phenylacetic acid in the presence of a suitable catalyst. Another method involves the reaction of 2,5-dibromo-1,4-benzoquinone with phenylhydrazine followed by the addition of acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid. The synthesis of (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its anti-inflammatory activity. (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This makes (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid a potential candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory activity, (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid has also been shown to possess antioxidant properties. It has been demonstrated to scavenge free radicals and protect cells from oxidative damage. This makes (2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid a potential candidate for the treatment of diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-oxo-5-phenylpyrazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-6-13-10(7-14(11)8-12(16)17)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZLROACQKLGIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-oxo-5-phenylpyrazin-1(2H)-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]](/img/structure/B2384234.png)
![8-(tert-butyl)-N-(4-chlorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2384235.png)

![4-({[3-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B2384237.png)

![N-cycloheptyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2384239.png)
![Methyl 4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2384240.png)

![2-fluoro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2384243.png)
![Methyl 4-[7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2384246.png)
![2-(4-chlorophenoxy)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2384247.png)


